molecular formula C10H13NO2 B1373885 2-(3-Aminophenyl)ethyl acetate CAS No. 690995-22-3

2-(3-Aminophenyl)ethyl acetate

Cat. No. B1373885
CAS RN: 690995-22-3
M. Wt: 179.22 g/mol
InChI Key: KVDUZFDDVZEHJF-UHFFFAOYSA-N
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Description

“2-(3-Aminophenyl)ethyl acetate” is a compound with the IUPAC name ethyl (3-aminophenyl)acetate . It has a molecular weight of 179.22 . The compound is in liquid form .


Molecular Structure Analysis

The molecular formula of “2-(3-Aminophenyl)ethyl acetate” is C10H13NO2 . The InChI code is 1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 . The compound has a topological polar surface area of 52.3 Ų .


Physical And Chemical Properties Analysis

“2-(3-Aminophenyl)ethyl acetate” is a liquid . It has a molecular weight of 179.22 g/mol . The compound has a topological polar surface area of 52.3 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Synthesis of Tetrahydroquinolines

2-(3-Aminophenyl)ethyl acetate: is utilized in the synthesis of highly substituted tetrahydroquinolines . These compounds are of significant interest due to their pharmacological properties, including their potential use as antimalarial, antibacterial, and antitumor agents. The process involves a multi-component cascade reaction that allows for the efficient synthesis of these complex structures.

Development of Indole Derivatives

The compound serves as a precursor in the development of indole derivatives . Indoles are a critical scaffold in medicinal chemistry, found in many biologically active molecules. These derivatives exhibit a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties, making them valuable in drug discovery and development.

Creation of Aroma-Active Esters

In the food and beverage industry, 2-(3-Aminophenyl)ethyl acetate can be used to create aroma-active esters . These esters contribute to the flavor and fragrance profiles of various products, enhancing consumer appeal. The versatility of the compound allows for the synthesis of a diverse array of esters with different sensory attributes.

Pharmaceutical Applications

This chemical is instrumental in pharmaceutical research, where it’s used to synthesize compounds with potential therapeutic benefits . Its role in creating phenoxy acetamide derivatives, for instance, is crucial as these compounds are explored for their efficacy in treating a variety of conditions, from inflammation to neurological disorders.

Analytical Chemistry

The compound’s distinct chemical structure makes it useful in analytical chemistry as a standard or reagent . It can be used to calibrate instruments or participate in chemical reactions that produce measurable end products, aiding in the quantification and analysis of various substances.

Agrochemical Research

In agrochemical research, derivatives of 2-(3-Aminophenyl)ethyl acetate are investigated for their potential use as herbicides or pesticides . The ability to disrupt specific biological pathways in pests or weeds without harming crops makes it a candidate for developing safer and more effective agrochemicals.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-aminophenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDUZFDDVZEHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenyl)ethyl acetate

Synthesis routes and methods

Procedure details

To a solution of acetic acid 2-(3-nitro-phenyl)-ethyl ester (15 g, 71.7 mmol) (from Example 3a supra) in ethyl acetate (150 mL), was added 10% palladium on carbon (1.5 g) (Aldrich). This mixture was hydrogenated at room temperature on the Parr apparatus at 50 psi for one hour. The reaction mixture was filtered over a bed of Celite® and washed with ethyl acetate. The filtrate was concentrated under reduced pressure to give acetic acid 2-(3-amino-phenyl)-ethyl ester. (Yield 12.81 g, 71.48 mmol, 99%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

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